![molecular formula C22H21N3OS B2735060 4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893991-24-7](/img/structure/B2735060.png)

4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

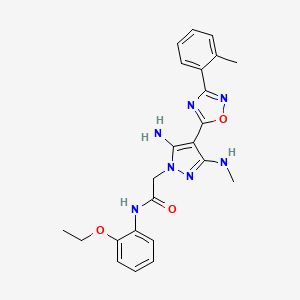

The compound “4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a complex organic molecule. It contains an imidazo[2,1-b]thiazole ring, which is a fused ring system containing nitrogen and sulfur . This structure is often found in various bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-b]thiazole ring attached to a phenyl ring via an amide linkage. The phenyl ring carries a tert-butyl group at the 4-position .Scientific Research Applications

Chemosensors for Detection of Ions : A study by Emandi et al. (2018) reported the use of imidazole derivatives, including compounds similar to 4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds demonstrated exclusive sensing towards CN- ions, resulting in the quenching of fluorescence and a decreased singlet state life time (Emandi, Flanagan, & Senge, 2018).

Building Blocks in Synthetic Chemistry : Jasch et al. (2012) discussed the use of tert-butyl phenylazocarboxylates, related to the compound of interest, as versatile building blocks in synthetic organic chemistry. These compounds were used in nucleophilic substitutions and radical reactions, leading to a range of modifications on the benzene ring (Jasch, Höfling, & Heinrich, 2012).

Potential Antipsychotic Agents : In the field of medicinal chemistry, a study by Thurkauf et al. (1995) explored a series of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents, analyzing their binding affinity to dopamine D2 receptors. This research is relevant due to the structural similarities with this compound (Thurkauf, Hutchison, Peterson, Cornfield, Meade, Huston, Harris, Ross, Gerber, & Ramabhadran, 1995).

Synthesis and Investigation of Derivatives : A 2021 study by Skuodis et al. described the synthesis and investigation of a phenanthroimidazole-based derivative, including thermal, electrochemical, and photophysical measurements. This study adds to the understanding of the chemical properties and potential applications of such compounds (Skuodis, Janeliūnas, Zubrevicius, Zutautas, & Gudeika, 2021).

Antimicrobial and Antitumor Activities : Research by El-All et al. (2015) on new benzimidazoles with Aurora A kinase and KSP inhibitory activities highlights their potential as anticancer compounds. These compounds showed significant in vitro antitumor activity against various human cancer cell lines, underlining the importance of imidazole derivatives in the development of new therapeutic agents (Abd El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, & El‐Rashedy, 2015).

Future Directions

Properties

IUPAC Name |

4-tert-butyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS/c1-22(2,3)17-8-4-16(5-9-17)20(26)23-18-10-6-15(7-11-18)19-14-25-12-13-27-21(25)24-19/h4-14H,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOQIEUBNOIBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)

![7-Fluoro-1-(2-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2734990.png)

![3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2734996.png)

![3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2734997.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2734998.png)

![({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2735000.png)